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Compound of Interest

Compound Name: 3-Hydroxyphenyl benzoate

Cat. No.: B086727

An In-Depth Technical Guide to 3-Hydroxyphenyl Benzoate (CAS 136-36-7)

Introduction

3-Hydroxyphenyl benzoate, also widely known as Resorcinol monobenzoate, is an aromatic
ester with the CAS number 136-36-7.[1][2][3] This white crystalline powder serves as a
versatile intermediate in organic synthesis and has established applications as a UV absorber
in plastics and other materials, often under trade names like Eastman Inhibitor RMB.[1][3][4]
For researchers in drug development, its scaffold is of particular interest. The presence of
multiple functional groups—a phenolic hydroxyl, an ester linkage, and two aromatic rings—
provides a rich platform for chemical modification and the exploration of structure-activity
relationships (SAR), as demonstrated in the development of novel receptor antagonists.[5] This
guide offers a comprehensive technical overview of 3-Hydroxyphenyl benzoate, from its
fundamental properties and synthesis to its analytical characterization and applications in
medicinal chemistry.

Physicochemical and Structural Properties

Understanding the fundamental properties of 3-Hydroxyphenyl benzoate is critical for its
effective use in experimental design, including reaction setup, solvent selection, and
purification strategies.

Core Properties
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The key physicochemical properties are summarized below, compiled from various chemical
data sources.

Property Value Source
CAS Number 136-36-7 [1][2][3]
Molecular Formula C13H1003 [11[2][3]
Molecular Weight 214.22 g/mol [2][3]

White to yellow or orange
Appearance , [1]
crystalline powder

Melting Point 131-136 °C [2]

Boiling Point ~350 °C (Decomposes) [1]

N Soluble in ethanol, acetone;
Solubility o o [1]
limited solubility in water

pKa 9.12 + 0.10 (Predicted) [1]

LogP 2.61-2.85 [3114]

Resorcinol monobenzoate,
Synonyms Benzoic acid m-hydroxyphenyl  [1][3][4]
ester

Chemical Structure

The structure consists of a benzoate group ester-linked to one of the hydroxyl groups of a
resorcinol (1,3-dihydroxybenzene) core.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.guidechem.com/encyclopedia/resorcinol-monobenzoate-dic2982.html
https://www.chemsynthesis.com/base/chemical-structure-16809.html
https://www.chemeo.com/cid/91-680-6/1-3-Benzenediol-monobenzoate.pdf
https://www.guidechem.com/encyclopedia/resorcinol-monobenzoate-dic2982.html
https://www.chemsynthesis.com/base/chemical-structure-16809.html
https://www.chemeo.com/cid/91-680-6/1-3-Benzenediol-monobenzoate.pdf
https://www.chemsynthesis.com/base/chemical-structure-16809.html
https://www.chemeo.com/cid/91-680-6/1-3-Benzenediol-monobenzoate.pdf
https://www.guidechem.com/encyclopedia/resorcinol-monobenzoate-dic2982.html
https://www.chemsynthesis.com/base/chemical-structure-16809.html
https://www.guidechem.com/encyclopedia/resorcinol-monobenzoate-dic2982.html
https://www.guidechem.com/encyclopedia/resorcinol-monobenzoate-dic2982.html
https://www.guidechem.com/encyclopedia/resorcinol-monobenzoate-dic2982.html
https://www.chemeo.com/cid/91-680-6/1-3-Benzenediol-monobenzoate.pdf
https://sielc.com/resorcinol-monobenzoate
https://www.guidechem.com/encyclopedia/resorcinol-monobenzoate-dic2982.html
https://www.chemeo.com/cid/91-680-6/1-3-Benzenediol-monobenzoate.pdf
https://sielc.com/resorcinol-monobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Benzoate Group

(o) —

o <—Pw—v—mva Resorcinol Core

Click to download full resolution via product page

Caption: Chemical structure of 3-Hydroxyphenyl benzoate.

Synthesis and Purification

The synthesis of 3-Hydroxyphenyl benzoate is most commonly achieved via the Schotten-
Baumann reaction, involving the acylation of resorcinol with benzoyl chloride. Controlling the
reaction stoichiometry and pH is paramount to maximizing the yield of the mono-ester and
minimizing the formation of the di-substituted by-product, resorcinol dibenzoate.
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Synthesis via Controlled Acylation

This protocol is adapted from established industrial processes that emphasize yield and purity
by carefully managing reaction conditions.[6]

Causality: The key to this synthesis is exploiting the difference in acidity between the two
hydroxyl groups of resorcinol. By maintaining a slightly alkaline pH (7.5-8.5), only one hydroxyl
group is significantly deprotonated to the more nucleophilic phenoxide, favoring the mono-
acylation reaction. Higher pH levels would lead to the deprotonation of both hydroxyls, resulting
in a higher yield of the dibenzoate by-product. Similarly, precise temperature control (19-21°C)
is essential to prevent hydrolysis of the benzoyl chloride and to ensure a controlled reaction
rate.[6]

Experimental Protocol:

o Preparation of Resorcinol Solution: Prepare a 15-20% aqueous solution of resorcinol (e.g.,
dissolve 110 g of resorcinol in water to make a total volume of ~650 mL).

e pH and Temperature Adjustment: Transfer the solution to a jacketed reaction vessel
equipped with a stirrer, pH meter, and addition funnels. Cool the solution to 19-21°C. Adjust
the pH to 7.5-8.5 by the slow addition of a 10% aqueous sodium hydroxide solution.

e Benzoyl Chloride Addition: Begin the gradual, dropwise addition of the theoretical amount of
benzoyl chloride (140.5 g).

e Reaction Maintenance: Throughout the addition of benzoyl chloride, continuously monitor the
pH and temperature. Maintain the pH within the 7.5-8.5 range by co-adding the 10% sodium
hydroxide solution. Use the cooling jacket to keep the temperature at 19-21°C.

o Reaction Completion and Isolation: After the benzoyl chloride addition is complete, continue
stirring for an additional hour while maintaining the pH and temperature. The product will
precipitate out of the solution.

« Purification: Collect the solid precipitate by filtration. Wash the crude product thoroughly with
cold water to remove unreacted resorcinol and salts. The product can be further purified by
recrystallization from a suitable solvent like ethanol or by leveraging differential solubility in a
hot aliphatic alcohol to separate it from any unreacted resorcinol dibenzoate.[7]
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Caption: Workflow for the synthesis of 3-Hydroxyphenyl benzoate.
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Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for confirming the
identity, purity, and quantity of 3-Hydroxyphenyl benzoate.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity
and for quantification due to its high resolution and sensitivity.

Trustworthiness: The protocol below is a self-validating system. A sharp, symmetrical peak at a
consistent retention time confirms the compound's identity against a known standard. The
integration of the peak area allows for precise purity determination (% area), and quantification
is achieved by comparing the peak area to a calibration curve generated from standards of
known concentrations.

Experimental Protocol: HPLC Purity Assay

 Instrumentation: Utilize an HPLC system equipped with a UV detector, autosampler, and
column oven.

e Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 um patrticle size) is suitable for
this analysis.[8]

» Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and
water (e.g., 40:60 v/v), with a small amount of acid like phosphoric or formic acid (0.1%) to
ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl group.[4][9]

o Flow Rate: Set the flow rate to 1.0 mL/min.

o Detection: Monitor the column effluent using a UV detector set to a wavelength of 280 nm.[8]
[10]

o Sample Preparation: Accurately weigh and dissolve the 3-Hydroxyphenyl benzoate sample
in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through
a 0.45 um syringe filter before injection.

e Injection: Inject 10 L of the prepared sample onto the column.
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o Data Analysis: Record the chromatogram. The purity is calculated based on the relative area
of the main peak corresponding to 3-Hydroxyphenyl benzoate.

Sample & Standard Preparation
3-HPB Sample 3-HPB Reference Standard
Weigh & Dissolve eigh & Dissolve
(in Mobile Phase) (in Mobile Phase)
DissolveSample DissolveStandard
ilter (0.45 pum) ilter (0.45 pm)
FilterSample FilterStandard

\ /
wect 10 Mject for Calibration

HPLC System
(C18 Column, UV Detector @ 280nm)

enerate Chromatogram

Chromatographic Data
(Peak Area, Retention Time)

Process

/ Data Analysis /

Purity (%) or
Concentration (ug/mL)
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Caption: General workflow for HPLC analysis of 3-Hydroxyphenyl benzoate.

Spectroscopic Methods

e Nuclear Magnetic Resonance (NMR): *H and 3C NMR spectroscopy are used to confirm the
molecular structure. The *H NMR spectrum will show characteristic signals for the aromatic
protons on both rings and a distinct singlet for the phenolic hydroxyl proton.

« Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of functional groups. Key
absorptions include a broad peak for the O-H stretch of the phenol (~3300-3500 cm™1), a
strong peak for the C=0 stretch of the ester (~1730 cm~1), and peaks for C-O stretching and
aromatic C=C bonds.[1]

e Mass Spectrometry (MS): MS is used to confirm the molecular weight (m/z 214.22).[1][3]
Analysis of the fragmentation pattern can further validate the structure.

Applications in Research and Drug Development

While 3-Hydroxyphenyl benzoate has industrial uses, its primary value to this audience lies in
its role as a versatile building block in medicinal chemistry.

Scaffold for Synthesis of Bioactive Molecules

The structure of 3-Hydroxyphenyl benzoate is a privileged scaffold. The phenolic hydroxyl
group can be alkylated or used in coupling reactions, while the ester can be hydrolyzed to
reveal a carboxylic acid and another phenol, allowing for diverse derivatization strategies.[11]

Development of Farnesoid X Receptor (FXR)
Antagonists

A compelling application is its use in the discovery of novel Farnesoid X receptor (FXR)
antagonists.[5] A high-throughput screen identified a derivative, 3-(tert-butyl)-4-hydroxyphenyl
2,4-dichlorobenzoate, as a moderate FXR antagonist. Subsequent SAR studies revealed that
the 3-substituted-4-hydroxyphenyl unit was essential for the antagonistic activity. This work
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highlights how the core 3-hydroxyphenyl benzoate scaffold can be systematically modified to
optimize potency and metabolic stability, a cornerstone of modern drug discovery.[5]

3-Hydroxyphenyl Benzoate

(Starting Scaffold)

Provides core structure

Systematic Chemical Modification
(e.g., Alkylation, Halogenation)

}enerates derivatives
Structure-Activity >

Evaluates activity against /Provides feedback for dentifies lead compound
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Biological Target

(e.g., Farnesoid X Receptor) (FXR Antagonist)

Click to download full resolution via product page

Caption: Logical role of 3-HPB in a drug discovery cascade.

Safety and Handling

3-Hydroxyphenyl benzoate is classified as a hazardous substance and requires careful
handling.

¢ GHS Hazard Statements:
o H302: Harmful if swallowed.[1][12][13]

o H315: Causes skin irritation.[1][12][13]
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o H319: Causes serious eye irritation.[1][12][13]

o H335: May cause respiratory irritation.[1][12][13]

 Precautionary Measures:

(¢]

P261: Avoid breathing dust.[12]

o P280: Wear protective gloves, eye protection, and face protection.[12]

o P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[12]
o P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[12]

e Incompatibilities: The compound is incompatible with strong oxidizing agents.[1]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Page loading... [guidechem.com]

2. chemsynthesis.com [chemsynthesis.com]

3. chemeo.com [chemeo.com]

4. Resorcinol monobenzoate | SIELC Technologies [sielc.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b086727?utm_src=pdf-custom-synthesis
https://www.guidechem.com/encyclopedia/resorcinol-monobenzoate-dic2982.html
https://www.chemsynthesis.com/base/chemical-structure-16809.html
https://www.chemeo.com/cid/91-680-6/1-3-Benzenediol-monobenzoate.pdf
https://sielc.com/resorcinol-monobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide
derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. US2571703A - Process of manufacturing resorcinol monobenzoate - Google Patents
[patents.google.com]

e 7.US2588978A - Process of manufacturing resorcinol monobenzoate - Google Patents
[patents.google.com]

e 8. 3PC-011 Hplc method development and validation to determinate resorcinol for quality
control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

e 9. 0-Hydroxyphenyl benzoate | SIELC Technologies [sielc.com]

» 10. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid
Chromatographic Technique - PMC [pmc.ncbi.nim.nih.gov]

e 11. researchgate.net [researchgate.net]

e 12. combi-blocks.com [combi-blocks.com]

e 13. chemical-label.com [chemical-label.com]
e 14. v6-file.globalso.com [v6-file.globalso.com]

 To cite this document: BenchChem. [3-Hydroxyphenyl benzoate CAS number 136-36-7].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086727#3-hydroxyphenyl-benzoate-cas-number-136-
36-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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